An In-depth Technical Guide to PC-Biotin-PEG4-PEG3-Azide: Structure, Properties, and Applications
An In-depth Technical Guide to PC-Biotin-PEG4-PEG3-Azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PC-Biotin-PEG4-PEG3-Azide, a versatile heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug delivery systems. This document details its structure, physicochemical properties, and provides standardized protocols for its application in key experimental workflows.
Core Structure and Functional Components
PC-Biotin-PEG4-PEG3-Azide is a sophisticated chemical tool meticulously designed with three key functional moieties, each contributing to its unique utility in advanced life science research.
-
Photocleavable (PC) Biotin (B1667282): At one terminus of the molecule lies a biotin ligand, renowned for its high-affinity interaction with streptavidin and avidin. This interaction is fundamental for highly specific and efficient capture and immobilization of target molecules. The biotin is linked via a 2-nitrobenzyl group, a photocleavable linker that can be selectively cleaved upon exposure to UV light, allowing for the gentle and specific release of the captured biomolecule.
-
Polyethylene (B3416737) Glycol (PEG) Spacer: A hydrophilic spacer arm composed of a total of seven polyethylene glycol units (PEG4 and PEG3) connects the biotin and azide (B81097) functionalities. This PEG spacer enhances the molecule's solubility in aqueous buffers, a critical feature for biological applications. Furthermore, the extended and flexible nature of the PEG chain minimizes steric hindrance, ensuring that both the biotin and azide groups are readily accessible for their respective binding and chemical reactions.
-
Azide Group: The other terminus of the linker features an azide (-N3) group. This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and biocompatible, enabling the covalent conjugation of the linker to a wide array of alkyne-modified biomolecules, such as proteins, nucleic acids, and small molecule drugs.
Physicochemical Properties
A summary of the key quantitative data for PC-Biotin-PEG4-PEG3-Azide is presented in the table below. This information is crucial for experimental design, including concentration calculations and reaction optimization.
| Property | Value | Reference/Note |
| Molecular Formula | C₃₉H₆₃N₉O₁₄S | - |
| Molecular Weight | 914.04 g/mol | - |
| CAS Number | 2055198-04-2 | - |
| Purity | >95% | Typically determined by HPLC and/or NMR. |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | The PEG spacer enhances aqueous solubility. Specific mg/mL data is not readily available and should be determined empirically for the desired buffer. |
| Storage Conditions | -20°C, protect from light and moisture | Long-term storage at low temperatures is recommended to prevent degradation. Exposure to light should be minimized to avoid premature cleavage of the photocleavable linker. |
| Photocleavage Wavelength | 340-365 nm | Optimal cleavage is typically achieved within this range of UV light.[1][2][3] |
| Quantum Yield (Φ) of Photocleavage | Not specified for this molecule. For similar 2-nitrobenzyl linkers, Φ is in the range of 0.49–0.63. | The quantum yield is a measure of the efficiency of a photochemical process.[1] |
| Extinction Coefficient (ε) of Azide | Not specified for this molecule. Alkyl azides typically have a weak absorption around 287 nm and a stronger one around 216 nm. | The extinction coefficient is dependent on the specific molecular environment. |
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of PC-Biotin-PEG4-PEG3-Azide: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) and Photocleavage.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of PC-Biotin-PEG4-PEG3-Azide to an alkyne-modified biomolecule.
Materials:
-
PC-Biotin-PEG4-PEG3-Azide
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of PC-Biotin-PEG4-PEG3-Azide in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add PC-Biotin-PEG4-PEG3-Azide to the reaction mixture. A 2 to 10-fold molar excess of the azide linker over the alkyne-biomolecule is recommended as a starting point.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.
-
-
Purification:
-
Remove the excess reagents and byproducts from the reaction mixture. This can be achieved by size-exclusion chromatography, dialysis, or other purification methods suitable for the conjugated biomolecule.
-
Protocol for Photocleavage of the Biotin Linker
This protocol outlines the procedure for releasing the biotinylated molecule from its streptavidin/avidin-bound state.
Materials:
-
Bioconjugate immobilized on streptavidin-coated surfaces (e.g., beads, plates)
-
UV lamp with an emission wavelength in the range of 340-365 nm
-
Elution buffer (e.g., PBS, Tris buffer)
Procedure:
-
Immobilization and Washing:
-
Incubate the PC-Biotin-PEG4-PEG3-Azide labeled biomolecule with streptavidin-coated beads or surfaces to allow for binding.
-
Wash the beads or surface extensively with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove any non-specifically bound molecules.
-
-
Photocleavage:
-
Resuspend the beads or immerse the surface in an appropriate elution buffer.
-
Expose the sample to a UV lamp (340-365 nm) at a close distance. The irradiation time will depend on the intensity of the UV source and the concentration of the sample. A typical irradiation time can range from 5 to 30 minutes. It is recommended to perform a time-course experiment to optimize the cleavage efficiency.
-
-
Collection of Cleaved Product:
-
After irradiation, centrifuge the beads and collect the supernatant containing the released biomolecule. For surface-based assays, simply collect the elution buffer.
-
-
Analysis:
-
Analyze the collected supernatant to confirm the presence and purity of the released biomolecule using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing the Workflow and Structure
The following diagrams, generated using the DOT language, illustrate the structure of PC-Biotin-PEG4-PEG3-Azide and a typical experimental workflow.
Caption: Molecular structure of PC-Biotin-PEG4-PEG3-Azide.
Caption: A typical experimental workflow using PC-Biotin-PEG4-PEG3-Azide.
